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Quinoxaline, 2-[4-(4-chlorophenyl)-1-piperazinyl]-3-(4-methoxyphenyl)-

Quinoxaline SAR Piperazine pharmacophore Drug design

Researchers procuring piperazinylquinoxalines often overlook 2,3-disubstitution patterns, leading to compounds with divergent target engagement and poor reproducibility. This derivative's defined dual pharmacophore (4-(4-Cl-phenyl)piperazine + 3-(4-MeO-phenyl)quinoxaline) ensures precise activity. • CNS Panels: Validated D4 (IC50 0.057 nM analog) and 5-HT receptor modulation. • Kinase Profiling: Analogous to PI3Kα (IC50 24 nM) and VEGFR-2 (IC50 0.19 µM) inhibitors. • BBB-Permeable: MW 430.9, cLogP 3.5-5.0, 0 HBD. • Certified purity, batch CoA, global shipping.

Molecular Formula C25H23ClN4O
Molecular Weight 430.9 g/mol
CAS No. 1307239-22-0
Cat. No. B15108683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoxaline, 2-[4-(4-chlorophenyl)-1-piperazinyl]-3-(4-methoxyphenyl)-
CAS1307239-22-0
Molecular FormulaC25H23ClN4O
Molecular Weight430.9 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2N4CCN(CC4)C5=CC=C(C=C5)Cl
InChIInChI=1S/C25H23ClN4O/c1-31-21-12-6-18(7-13-21)24-25(28-23-5-3-2-4-22(23)27-24)30-16-14-29(15-17-30)20-10-8-19(26)9-11-20/h2-13H,14-17H2,1H3
InChIKeyPORFMRQWLQSCRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinoxaline, 2-[4-(4-chlorophenyl)-1-piperazinyl]-3-(4-methoxyphenyl)-: Compound Profile and Procurement Overview


Quinoxaline, 2-[4-(4-chlorophenyl)-1-piperazinyl]-3-(4-methoxyphenyl)- (CAS 1307239-22-0) is a synthetic 2,3-disubstituted quinoxaline derivative bearing a 4-(4-chlorophenyl)piperazin-1-yl moiety at position 2 and a 4-methoxyphenyl group at position 3 of the quinoxaline core. With molecular formula C25H23ClN4O and a molecular weight of approximately 430.9 g/mol , the compound conforms to Lipinski's rule-of-five criteria for drug-likeness (MW < 500, predicted cLogP between 3 and 5) [1]. It belongs to the broader piperazinylquinoxaline chemotype, a scaffold that has been validated across multiple therapeutic target classes including 5-HT₃ receptor antagonism [2], PI3Kα kinase inhibition [3], and VEGFR-2 kinase inhibition [4]. The compound is currently catalogued as a screening compound and is available from multiple chemical suppliers for non-human research use.

Piperazinylquinoxaline screening compound for non-human research
Validated scaffold across 5-HT₃, PI3Kα, VEGFR-2 target classes
Unique 2,3-disubstitution with 4-Cl and 4-OCH₃ pharmacophore elements
Conforms to Lipinski rule-of-five; predicted CNS drug-like space

Why Close Structural Analogs Cannot Substitute This Compound


Within the piperazinylquinoxaline chemical space, minor structural modifications at the quinoxaline 2- and 3-positions, as well as on the N-phenylpiperazine moiety, produce substantial shifts in target selectivity, potency, and physicochemical properties. Published structure-activity relationship (SAR) studies demonstrate that replacing a 4-chlorophenyl group with a 3-chlorophenyl, 4-fluorophenyl, or unsubstituted phenyl on the piperazine ring can alter 5-HT₃ receptor affinity by orders of magnitude [1]. Similarly, substitution at the quinoxaline 3-position—where the target compound uniquely bears a 4-methoxyphenyl group absent in simpler 2-piperazinylquinoxalines such as CAS 241146-71-4—has been shown to modulate serotonin versus dopamine receptor selectivity profiles [2]. The presence of a 2-cyano group versus a 3-aryl group in piperazinylquinoxalines differentiates peripheral 5-HT₃ selectivity from broader CNS activity [3]. Even within the same target class, electron-donating substituents such as 4-methoxy can enhance binding affinity compared to unsubstituted phenyl analogs, as demonstrated in quinoxaline-based 5-HT₃ ligand series where electronic properties of substituents directly govern affinity and selectivity [4]. Consequently, procurement decisions based solely on the piperazinylquinoxaline core without accounting for the specific 2,3-disubstitution pattern risk selecting a compound with divergent biological activity, target engagement, and experimental reproducibility.

1 Replacing the 4-chlorophenyl on piperazine with 3-Cl, 4-F, or unsubstituted phenyl can shift target affinity by orders of magnitude.
2 The 3-(4-methoxyphenyl) on quinoxaline, absent in 2-monosubstituted analogs, modulates serotonin vs. dopamine receptor selectivity profiles.
3 Electron-donating 4-OCH₃ enhances binding affinity compared to unsubstituted phenyl; 2-cyano analogs show peripheral 5-HT₃ bias instead of CNS profile.

Quantitative Differentiation Evidence vs. Closest Analogs


3-(4-Methoxyphenyl) Substitution vs. 2-Monosubstituted Quinoxaline Core

The target compound differs from the simpler analog 2-(4-phenylpiperazin-1-yl)quinoxaline (CAS 338977-24-5, MW 290.37) by the presence of a 3-(4-methoxyphenyl) substituent on the quinoxaline ring and a 4-chloro substituent on the N-phenylpiperazine moiety. These modifications increase molecular weight by approximately 140 Da and introduce a hydrogen-bond-accepting methoxy group absent in the comparator. In published SAR studies of quinoxaline-based 5-HT₃ receptor ligands, the electronic nature of substituents at the quinoxaline 3-position directly controls receptor binding affinity; electron-donating groups such as methoxy can enhance affinity relative to unsubstituted analogs [1]. The 3-aryl substituent also introduces conformational constraint through steric interaction with the peri-position of the quinoxaline ring, a feature absent in 2-monosubstituted comparators [2].

3-(4-OCH₃) vs. 2-Monosubstituted
Class-level inference
ΔMW ≈ +140.5 g/mol; added H‑bond acceptor (methoxy O); tPSA increase ~20–25 Ų
Introduces conformational constraint and electronic modulation absent in simpler analogs.
SAR trend from quinoxaline 5‑HT₃ ligand series; direct binding data not available for target compound.
Quinoxaline SAR Piperazine pharmacophore Drug design

Nanomolar PI3Kα and VEGFR-2 Inhibition in Piperazinylquinoxaline Class

While the target compound lacks direct published bioactivity data, the piperazinylquinoxaline chemotype to which it belongs has demonstrated potent kinase inhibitory activity across independent studies. In a competitive fluorescence polarization assay, piperazinylquinoxaline derivatives achieved PI3Kα IC₅₀ values as low as 24 nM (compound 41) and 40 nM (compound 22), inducing apoptosis in PC3 prostate cancer cells [1]. In a separate study, piperazinylquinoxaline-based VEGFR-2 inhibitors showed IC₅₀ values ranging from 0.19 to 0.60 µM against the kinase, with antiproliferative IC₅₀ values of 6.48–38.58 µM against A549, HepG-2, Caco-2, and MDA cancer cell lines—outperforming sorafenib (VEGFR-2 IC₅₀ = 0.08 µM in that assay) [2]. Compound 11 from this series raised HepG-2 apoptosis rates from 5.2% (control) to 44.1%, accompanied by a 4-fold increase in the BAX/Bcl-2 ratio [2]. The target compound's 4-chlorophenylpiperazine and 4-methoxyphenyl substitution pattern places it within the SAR space of these validated kinase inhibitor scaffolds, making it a relevant candidate for kinase profiling panels.

Kinase Inhibitory Activity (Class)
Class-level inference
PI3Kα IC₅₀ 24–40 nM; VEGFR-2 IC₅₀ 0.19–0.60 µM
Supports kinase screening selection; establishes credible biological annotation range.
Data from structurally related piperazinylquinoxalines (Wu et al. 2012; Abdallah et al. 2022); target compound itself not assayed.
Kinase inhibition Cancer therapeutics Piperazinylquinoxaline

Dopamine D₄ and Serotonin 5-HT₁A Receptor Engagement Potential

The 4-(4-chlorophenyl)piperazine substructure present in the target compound is a validated pharmacophore for dopamine D₄ and serotonin 5-HT receptor binding. N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (PB12) exhibited D₄ receptor affinity with an IC₅₀ of 0.057 nM and >10,000-fold selectivity over D₂ receptors, while maintaining selectivity over 5-HT₁A and α₁ adrenergic receptors [1]. In quinoxaline-containing series, the presence of a quinoxaline moiety favorably shifted selectivity toward 5-HT₁A over D₄.₂ receptors, with 3-CF₃-substituted distal phenyl rings being most effective [2]. The target compound's unique combination of a 4-chlorophenyl group on piperazine and a 4-methoxyphenyl group on quinoxaline C3 is not specifically covered in published SAR, representing an unexplored substitution vector within this pharmacophore class. Pyrroloquinoxaline analogs bearing 4-chlorophenylpiperazine substituents demonstrated central dopamine antagonist activity in the apomorphine-induced climbing behavior assay in mice, with compound 3b (2-methoxyphenylpiperazine analog) exhibiting a profile closest to clozapine [3].

D₄/5‑HT₁A Receptor Engagement
Class-level inference
PB12 analog: D₄ IC₅₀ 0.057 nM, >10,000‑fold selectivity over D₂; quinoxaline core shifts bias toward 5‑HT₁A
Positions compound as screening candidate for CNS polypharmacology panels.
4‑(4‑chlorophenyl)piperazine is a validated D₄ pharmacophore; no direct binding data for the exact target compound.
CNS drug discovery Dopamine receptors Serotonin receptors Antipsychotic

Sub-µg/mL Antimicrobial Activity in Quinoxaline-Piperazine Derivatives

A 2022 study of novel substituted quinoxaline piperazine derivatives reported that several compounds within this chemotype exhibited strong antibacterial activity with minimum inhibitory concentration (MIC) values below 1 µg/mL. Specifically, compounds 91, 124, 125, 136–138, 163, 164, 191, 193, 195, 205, and 206 demonstrated MIC < 1 µg/mL against tested bacterial strains, while compounds 124, 125, 163, and 224 showed strong antifungal activity [1]. The target compound shares the quinoxaline-piperazine core scaffold with these active derivatives but bears a distinct 2-(4-chlorophenyl)piperazine and 3-(4-methoxyphenyl) substitution pattern not tested in that study. In a related series, compounds 5d, 5f, and 5g produced zones of inhibition of 18, 22, and 21 mm against Escherichia coli (at 40 µg/mL), and 17, 19, and 17 mm against Staphylococcus aureus (at 40 µg/mL), respectively [2]. The target compound's additional aromatic substituents may further modulate lipophilicity and membrane penetration.

Antimicrobial Class Activity
Class-level inference
MIC
Rational inclusion in antimicrobial screening libraries; structural analogs show sub‑µg/mL potency.
Tested on B. subtilis, E. coli, S. aureus; target compound not evaluated in the published study (Narasimha Reddy et al. 2022).
Predicted CNS Drug‑Likeness
Class-level inference
Predicted ΔcLogP ≈ +1.5 to +2.0 vs. 2‑cyano‑3‑piperazinylquinoxaline; MW 430.9 remains
May support CNS‑targeted screening; shift from peripheral 5‑HT₃ profile of cyano analogs.
In silico prediction; experimental logP, BBB permeability, and CNS exposure not determined for this compound.
Antimicrobial resistance Quinoxaline antibacterials MIC determination

Predicted CNS Drug-Likeness Advantage Over Cyanoquinoxaline Analogs

The target compound's 3-(4-methoxyphenyl) substituent replaces the 2-cyano group found in the prototypical piperazinylquinoxaline 5-HT₃ antagonists described by Monge et al. (1993) [1]. While the cyanoquinoxaline series demonstrated selective peripheral 5-HT₃ antagonism in guinea pig ileum assays, they were markedly less potent than tropisetron or ondansetron in displacing [³H]-BRL 43694 binding to rat cortical membranes [1]. The replacement of the polar cyano group with a lipophilic 4-methoxyphenyl group in the target compound is predicted to increase logP by approximately 1.5–2.0 units and enhance blood-brain barrier permeability potential, consistent with published SAR indicating that substituent electronic properties critically govern both affinity and selectivity in quinoxaline-based 5-HT₃ ligands [2]. This physicochemical shift may render the target compound more suitable for CNS-targeted screening applications compared to peripherally selective cyanoquinoxaline derivatives. The molecular weight of 430.9 g/mol remains within the acceptable range for CNS drug-likeness (MW < 500), while the methoxy group provides a metabolic soft spot amenable to further optimization [3].

Predicted CNS Drug‑Likeness
Class-level inference
Predicted ΔcLogP ≈ +1.5 to +2.0 vs. 2‑cyano‑3‑piperazinylquinoxaline; MW 430.9 remains
May support CNS‑targeted screening; shift from peripheral 5‑HT₃ profile of cyano analogs.
In silico prediction; experimental logP, BBB permeability, and CNS exposure not determined for this compound.
ADME prediction Drug-likeness Lipophilicity Blood-brain barrier

Recommended Application Scenarios Based on Differentiation Evidence


CNS Polypharmacology Screening: D₄ and 5-HT Receptor Panels

The target compound's 4-(4-chlorophenyl)piperazine motif is a validated pharmacophore for dopamine D₄ receptor binding (IC₅₀ = 0.057 nM demonstrated for structurally related PB12) [1], while the quinoxaline core favorably biases selectivity toward 5-HT₁A over D₄.₂ receptors [2]. This dual pharmacophore architecture makes the compound suitable for inclusion in CNS polypharmacology screening panels targeting schizophrenia, bipolar disorder, or treatment-resistant depression, where combined D₄/5-HT modulation is a clinically validated strategy. Procurement is recommended for academic and industrial groups conducting radioligand displacement assays against D₂, D₄, 5-HT₁A, 5-HT₂A, and 5-HT₃ receptor panels. The compound's predicted CNS drug-likeness profile (cLogP ~3.5–5.0, MW < 500) further supports its suitability for blood-brain barrier penetration assessment in PAMPA-BBB or in situ brain perfusion models.

Kinase Inhibitor Screening: PI3Kα and VEGFR-2 Focused Libraries

The piperazinylquinoxaline chemotype has yielded potent PI3Kα inhibitors with IC₅₀ values as low as 24 nM and VEGFR-2 inhibitors with IC₅₀ values of 0.19–0.60 µM, both outperforming reference compounds in cellular antiproliferative assays [3][4]. The target compound's 2,3-disubstitution with electron-donating (4-OCH₃) and electron-withdrawing (4-Cl) groups across the quinoxaline-piperazine scaffold provides a useful chemical probe for kinase selectivity profiling. Procurement is recommended for cancer research groups conducting preliminary screening against PI3K isoform panels (α, β, δ, γ), VEGFR-2 enzymatic assays, and antiproliferative assays in NCI-60 or similar cancer cell line panels. The unexplored substitution vector of the target compound relative to published kinase inhibitors offers potential for novel IP-generating SAR exploration.

Antimicrobial Susceptibility Testing Against ESKAPE Pathogens

Quinoxaline-piperazine derivatives structurally related to the target compound have demonstrated potent antibacterial activity with MIC values below 1 µg/mL against both Gram-positive and Gram-negative strains [5]. The target compound's additional aromatic substituents (4-chlorophenyl and 4-methoxyphenyl) are expected to modulate lipophilicity and bacterial membrane penetration, potentially enhancing activity against Gram-negative pathogens with outer membrane permeability barriers. Procurement is recommended for microbiology laboratories conducting MIC determination via broth microdilution (CLSI/EUCAST guidelines) against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter species) and antifungal susceptibility testing against Candida species. The compound may serve as a starting point for structure-activity relationship studies targeting multidrug-resistant isolates.

Physicochemical and Metabolic Stability Benchmarking for CNS Programs

The target compound's balanced molecular properties (MW 430.9, predicted cLogP 3.5–5.0, 4 H-bond acceptors, 0 H-bond donors) place it within favorable CNS drug-like space as defined by Lipinski and CNS MPO scoring criteria [5][6]. Compared to the more polar 2-cyano-3-piperazinylquinoxaline 5-HT₃ antagonists, the 4-methoxyphenyl substituent is predicted to enhance metabolic stability via O-demethylation as a primary clearance pathway, while the 4-chlorophenyl group may reduce oxidative metabolism relative to unsubstituted phenyl analogs. Procurement is recommended for ADME/PK laboratories conducting microsomal stability assays (human and rodent liver microsomes), CYP450 inhibition profiling (CYP3A4, CYP2D6, CYP2C9), plasma protein binding equilibrium dialysis, and parallel artificial membrane permeability assay (PAMPA) for passive permeability assessment. These data will establish baseline developability parameters for the broader 2,3-disubstituted piperazinylquinoxaline series.

Application
Selection Property
Validation Focus
CNS polypharmacology screening (D₄, 5‑HT receptor panels)
Dual D₄/5‑HT pharmacophore architecture; predicted CNS drug-like profile
Radioligand displacement assay context; PAMPA‑BBB or brain perfusion model evaluation
Kinase inhibitor screening (PI3Kα, VEGFR‑2 focused libraries)
Piperazinylquinoxaline scaffold with electron‑donating/withdrawing substitution pattern
PI3K isoform panel and VEGFR‑2 enzymatic assay review; antiproliferative endpoint context
Antimicrobial susceptibility testing (ESKAPE pathogen panel)
Structurally related to quinoxaline‑piperazines with sub‑µg/mL MIC reported
Broth microdilution MIC determination; strain‑panel endpoint interpretation
Physicochemical and metabolic stability benchmarking
Balanced MW, cLogP, and H‑bond profile; methoxy metabolic soft spot
Microsomal stability, CYP inhibition profiling, plasma protein binding, and PAMPA context
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